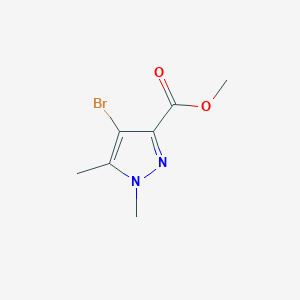
4-Bromo-3-methylpicolinic acid
Vue d'ensemble
Description
4-Bromo-3-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03200 . It is also known by the name 4-bromo-3-methylpyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 3-position .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Catalyzed Coupling Reactions : 4-Bromo-3-methylpicolinic acid is used in catalyzed coupling reactions. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions produce pyrrolo[2,3-d]pyrimidines, indicating its role in synthesizing heterocyclic compounds (Jiang, Sun, Jiang, & Ma, 2015).
Building Blocks for Pharmaceuticals and Agrochemicals : It serves as a building block in synthesizing biologically relevant targets, particularly in pharmaceuticals and agrochemicals. Its derivatives are used in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Biological and Pharmacological Research
Antimicrobial and Analgesic Activities : Derivatives of this compound, such as certain Schiff bases of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones, have demonstrated significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities in biological studies (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).
Radical Scavenging Activity : Bromophenol derivatives, including those related to this compound, show potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).
Industrial and Material Science Applications
- Catalysis in Selective Oxidation : Compounds derived from this compound are used in catalysis, particularly in the selective oxidation of picolines. This highlights its role in industrial chemical processes and material science research (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004).
Chemical Characterization and Analysis
- Spectroscopic and Thermal Characterization : Studies involving this compound and its derivatives include detailed spectroscopic and thermal characterization, providing insight into their structural properties and stability (Kukovec, Popović, Pavlović, 2008).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 4-Bromo-3-methylpicolinic acid is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
4-bromo-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMGJHLRQKYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721355 | |
| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-84-9 | |
| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)


![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)
![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)





![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
acetic acid](/img/structure/B1399070.png)
